N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)acetamide
Description
N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)acetamide, commonly known as N-Acetyl-D-galactosamine (GalNAc), is a monosaccharide derivative critical in glycobiology and biochemical research. Its IUPAC name reflects its stereochemistry (2R,3R,4R,5R) and functional groups: a hexan-2-yl backbone with four hydroxyl groups, a ketone at position 1, and an acetamide substituent. This compound is widely used in studies of glycosylation, enzyme substrates, and as a precursor for synthesizing glycoconjugates .
Properties
IUPAC Name |
N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLBDJOUHNCFQT-OSMVPFSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1811-31-0 | |
| Record name | GalNAc | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1811-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-D N-Acetylgalactosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001811310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-acetyl-β-D-galactosamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.747 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-ACETYL-D-GALACTOSAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/833755V695 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)acetamide typically involves the reaction of a hexose derivative with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods where specific enzymes catalyze the acetylation of hexose derivatives. This method is advantageous due to its specificity and mild reaction conditions, which help in maintaining the integrity of the hydroxyl groups .
Chemical Reactions Analysis
Types of Reactions
N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways to exert anticancer properties .
Comparison with Similar Compounds
Key Properties :
- CAS No.: 1811-31-0
- Molecular Formula: C₈H₁₅NO₆
- Molecular Weight : 221.21 g/mol
- Solubility : Highly soluble in water (100 mg/mL forms a clear solution) .
- Applications : Used in glycoprotein synthesis, metabolic pathway studies, and as a dietary supplement in cell culture media .
Comparison with Structural Analogs
Lacto-N-biose
Structure :
Properties :
- Molecular Weight : Higher (~425 g/mol) due to the added sugar unit.
- Solubility : Reduced aqueous solubility compared to GalNAc due to increased hydrophobicity from the glycosidic linkage.
- Applications : Found in human milk oligosaccharides and microbial glycans; used in probiotic research .
Comparison Insight: The disaccharide structure of Lacto-N-biose confers distinct biological roles in host-microbe interactions, unlike the monosaccharide GalNAc, which primarily serves as a building block for larger glycans .
N-((2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)hexanamide
Properties :
- Molecular Weight : 277.31 g/mol.
- Toxicity : Classified as acute oral toxicity (H302) and skin irritant (H315), unlike the relatively safe GalNAc .
Comparison Insight : The hexanamide chain increases lipophilicity, altering membrane permeability but introducing toxicity risks. This highlights the importance of the acetyl group in GalNAc for biocompatibility .
(2R,3R,4R,5R)-5-Acetamido-6-oxohexane-1,2,3,4-trayl Tetraacetate
Properties :
- Molecular Weight : 407.34 g/mol.
- Solubility : Lower water solubility due to acetyl groups; soluble in organic solvents like DMSO.
- Applications : Used in synthetic chemistry for protecting hydroxyl groups during glycosylation reactions .
Comparison Insight : Acetylation enhances stability during chemical synthesis but reduces biological activity compared to unmodified GalNAc .
KU-32
Structure :
Properties :
- Molecular Weight : ~450 g/mol.
- Applications : A neuroprotective agent targeting diabetic peripheral neuropathy; functions as a heat shock protein inducer .
Comparison Insight : Unlike GalNAc, KU-32 is a therapeutic small molecule with a complex heterocyclic structure, demonstrating how acetamide groups can be integrated into diverse pharmacological scaffolds .
Stereochemical Variants
Example :
Impact :
- Altered hydrogen bonding and 3D conformation reduce binding affinity to GalNAc-specific lectins and enzymes .
Research Findings and Implications
Structure-Activity Relationships : The acetamide group in GalNAc is crucial for enzyme recognition (e.g., glycosyltransferases), while modifications like acylation or glycosylation alter substrate specificity .
Toxicity Profile : Short acyl chains (e.g., acetyl in GalNAc) minimize toxicity compared to longer chains (e.g., hexanamide), which disrupt membrane integrity .
Therapeutic Potential: Complex analogs like KU-32 demonstrate that acetamide-containing compounds can be optimized for drug development through structural diversification .
Biological Activity
N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)acetamide, commonly referred to as an amino sugar derivative of galactose, has garnered attention for its biological activities. This compound is significant in various biochemical pathways and has implications in medical research.
- IUPAC Name : this compound
- Molecular Formula : C₈H₁₅NO₆
- CAS Number : 1811-31-0
- Molecular Weight : 191.21 g/mol
Biological Significance
This compound plays a crucial role in the biosynthesis of glycoproteins and glycolipids. It is involved in the following biological activities:
- Glycosylation : This compound is typically the first monosaccharide that connects to serine or threonine residues during O-glycosylation processes. This is critical for protein folding and stability.
- Cell Signaling : Its derivatives are known to participate in intercellular communication and influence various signaling pathways.
- Antimicrobial Activity : Some studies suggest that compounds similar to N-acetyl-D-galactosamine exhibit antimicrobial properties.
Case Study 1: Glycoprotein Synthesis
A study investigated the role of N-acetyl-D-galactosamine in the synthesis of glycoproteins. The results indicated that the presence of this compound significantly enhanced the glycosylation efficiency of proteins in cell cultures. This finding underscores its importance in therapeutic protein production.
Case Study 2: Antimicrobial Properties
Another research focused on the antimicrobial activity of related compounds showed that N-acetyl-D-galactosamine derivatives exhibited inhibitory effects against specific bacterial strains. The mechanism was attributed to their ability to disrupt bacterial cell wall synthesis.
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)acetamide?
- Methodology : The compound is typically synthesized via regioselective acetylation of a carbohydrate precursor. For example, N-acetyl-D-galactosamine derivatives are prepared by reacting D-galactosamine with acetic anhydride under controlled pH (8–9) and low temperatures (0–5°C) to prevent over-acetylation. Reaction progress is monitored via TLC or HPLC, and purification is achieved through recrystallization using ethanol/water mixtures .
- Key Parameters : pH control, temperature, and stoichiometric ratios are critical to avoid side reactions (e.g., hydrolysis or polymerization).
Q. How is the stereochemical configuration of this compound verified experimentally?
- Methodology : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and polarimetric detection to confirm the (2R,3R,4R,5R) configuration. Complementary techniques include X-ray crystallography for absolute configuration determination or NOESY NMR to analyze spatial proximity of hydroxyl groups .
- Data Interpretation : Compare retention times with known standards and analyze coupling constants in -NMR (e.g., and values for vicinal diols).
Q. What are the critical safety considerations for handling this compound in the laboratory?
- Hazard Mitigation : The compound is classified under GHS Category 4 for acute oral toxicity (H302) and Category 2 for skin/eye irritation (H315/H319). Use PPE (gloves, goggles), work in a fume hood, and avoid dust formation. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .
- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation .
Advanced Research Questions
Q. How does the compound interact with carbohydrate-binding proteins, and what experimental designs are suitable for studying these interactions?
- Methodology : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify binding affinity to lectins (e.g., galectins). For example, immobilize the compound on a CM5 chip and measure binding kinetics with recombinant human galectin-3. Competitive assays using free D-galactose as an inhibitor validate specificity .
- Data Analysis : Fit SPR sensograms to a 1:1 Langmuir model to calculate , , and .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Case Study : Discrepancies in enzyme inhibition assays (e.g., α-amylase vs. β-galactosidase) may arise from buffer conditions (pH, ionic strength) or assay interference by hydroxyl groups. Control experiments should include:
- Buffer standardization (e.g., Tris-HCl vs. phosphate).
- Use of boronic acid additives to stabilize tetrahedral intermediates in glycosidase assays .
- Validation : Cross-validate results using orthogonal methods (e.g., fluorescence-based vs. colorimetric assays).
Q. How can computational modeling predict the compound’s stability under varying pH and temperature conditions?
- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map hydrolysis pathways. Molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) model degradation kinetics. Validate predictions via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC quantification .
- Output Metrics : Activation energy () for hydrolysis and Arrhenius plots extrapolate shelf-life under standard conditions.
Q. What chromatographic techniques optimize separation of diastereomers during scale-up synthesis?
- Methodology : Use reversed-phase HPLC with a C18 column and ion-pairing agents (e.g., 0.1% trifluoroacetic acid) to resolve acetylated diastereomers. Gradient elution (5–30% acetonitrile in 20 min) improves peak resolution. For preparative scales, switch to hydrophilic interaction chromatography (HILIC) with a silica column .
- Quality Control : Monitor optical rotation ([α]) and compare to literature values (e.g., +40° for N-acetyl-D-galactosamine ).
Methodological Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
